4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
Overview
Description
Synthesis Analysis
The synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and related compounds typically involves the Claisen condensation reaction using strong bases. This reaction pathway allows for the formation of β-diketones containing the trifluoromethyl group from aromatic ketones and ethyl trifluoracetate (Wang, 2007).
Molecular Structure Analysis
The molecular and crystal structure of derivatives of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione has been determined using single crystal X-ray diffraction, revealing intricate details about their crystallography and molecular geometry (Magerramov et al., 2012).
Chemical Reactions and Properties
This compound participates in regioselective carbon–carbon bond cleavage reactions, demonstrating its reactivity and potential in synthetic applications (Solhnejad et al., 2013). Moreover, its reactions with cyanothioacetamide and cyanoacetamide under solvent-free conditions produce pyridine-2(1H)thione/one derivatives, highlighting its versatility as a precursor for heterocyclic compounds (Rateb, 2011).
Physical Properties Analysis
The physical properties of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and its derivatives, such as crystallography data and density, have been thoroughly investigated, providing insights into their structural characteristics and stability (Magerramov et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and the formation of complexes with metals, have been explored in detail. Studies on its complexation properties in solution and its use as a chelating extractant in the solvent extraction and separation of light lanthanoids underscore its potential in coordination chemistry and separation processes (Atanassova et al., 2010).
Scientific Research Applications
Synthesis of Pyridine-2(1H)thione/one Derivatives : This compound is used in the synthesis of pyridine-2(1H)thione/one derivatives, contributing to the synthesis of thieno[2,3-b]pyr derivatives (Rateb, 2011).
Europium Complexes for Enhanced Quantum Efficiencies : It's utilized in the synthesis of europium complexes, which show higher quantum efficiencies and lifetime values, indicating potential in photoluminescence applications (Wang et al., 2015).
Ligand for Luminescent Eu3+ and Sm3+ Complexes : The compound acts as a promising ligand for highly luminescent Eu3+ and Sm3+ complexes (Taydakov et al., 2022).
Polarographic Studies with Amino Acids and Ligands : It's used in polarographic studies of Cd(II) with amino acids and ligands to determine stability constants (Meena & Grover, 2018).
Photostabilization of Polyisoprene : This compound can photostabilize the photodegradation of polyisoprene in solutions containing alcohols, which is beneficial for protecting cosmetics against photoageing (Wu et al., 1991).
Solvent Extraction and Separation of Lanthanoids : It serves as a chelating extractant in the solvent extraction and separation of light lanthanoids when combined with phosphine oxides (Atanassova et al., 2010).
Applications in Optical Amplification : NIR-luminescent complexes with this compound have potential applications in optical amplification at wavelengths like 1300 or 1500 nm (Dang et al., 2011).
Molecular Interaction Studies : The compound's structure and chemistry are useful in studying molecular interactions and their applications in scientific research (Pokhodylo et al., 2021).
Nickel and Copper Complexes : Synthesis and characterization of its complexes provide insights into the structure and properties of nickel and copper complexes (Woods et al., 2009).
Synthesis of New Compounds via Regioselective Bond Cleavage : Regioselective carbon-carbon bond cleavage in arylhydrazones of the compound can be used for synthesizing new compounds (Solhnejad et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-2-4-8(5-3-7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZMHTIRFOFFPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338613 | |
Record name | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | |
CAS RN |
720-94-5 | |
Record name | 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=720-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000720945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599J6Q8THK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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